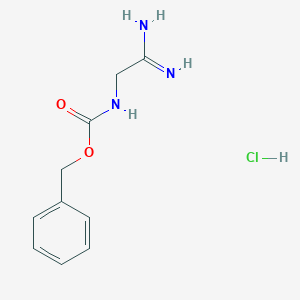

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride

Descripción general

Descripción

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride, also known as Benzyl (2-iminoethyl)carbamate hydrochloride or BIC-HCl, is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). BIC-HCl is a reversible inhibitor, meaning that it binds to AChE and prevents it from breaking down ACh, leading to an increase in ACh levels in the brain. This increase in ACh levels has been shown to have a variety of effects on the brain, including improved memory and learning, improved focus and concentration, and improved mood.

Aplicaciones Científicas De Investigación

Carbon Capture and Sequestration

CBZ-NE has potential applications in the field of carbon capture and sequestration . This process is vital for mitigating global climate change by removing carbon dioxide (CO2) from emission streams. CBZ-NE could be used to enhance the chemoselectivity towards CO2, forming carbamic acids, which are more efficient than traditional ammonium carbamates used in amine scrubbers .

Pharmaceutical Research

CBZ-NE is gaining attention in pharmaceutical research due to its potential therapeutic effects. It could be involved in the synthesis of novel drugs or as a building block for complex molecules with medicinal properties.

Analytical Chemistry

CBZ-NE may serve as a reagent or a standard in analytical chemistry for the quantification or identification of various substances. Its stable and reactive nature makes it suitable for use in complex analytical procedures.

Each of these fields presents a unique set of challenges and opportunities for the application of CBZ-NE. Ongoing research and development are crucial to fully realize its potential in these areas. The information provided here is based on the current understanding and available research data as of 2021, supplemented by recent findings from web searches .

Propiedades

IUPAC Name |

benzyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAFRBUDWDYKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596723 | |

| Record name | Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-2-iminoethyl)carbamic acid benzyl ester hydrochloride | |

CAS RN |

50850-19-6 | |

| Record name | Benzyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

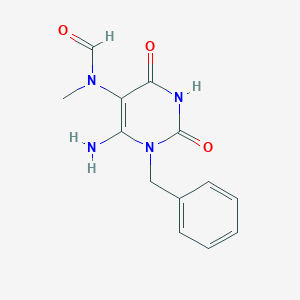

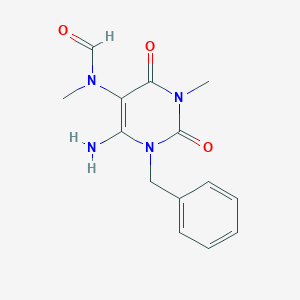

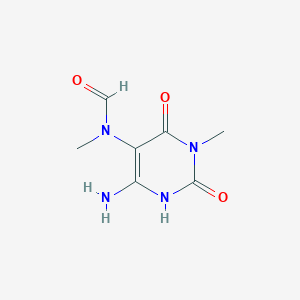

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

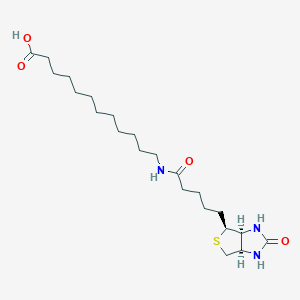

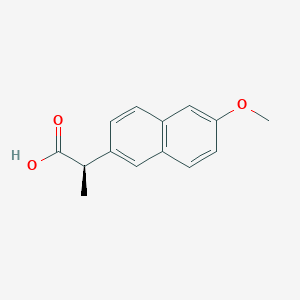

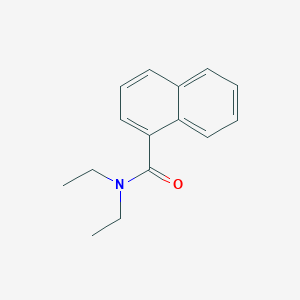

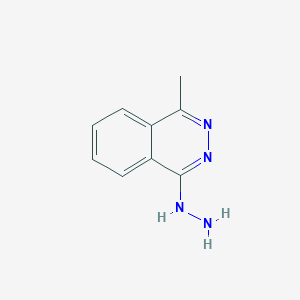

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.